N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound that features a benzothiophene core, a fluorophenyl sulfonyl group, and an isoquinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group, and subsequent functionalization to attach the fluorophenyl sulfonyl and isoquinoline carboxamide groups. Common reagents and conditions include:
Reagents: Sulfonyl chlorides, amines, cyanides, and various catalysts.
Conditions: Reactions are often carried out under inert atmospheres, with controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-CHLOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
- **N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHOXYPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group, for example, may enhance its binding affinity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H22FN3O3S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H22FN3O3S2/c26-18-9-11-19(12-10-18)34(31,32)29-15-17-6-2-1-5-16(17)13-22(29)24(30)28-25-21(14-27)20-7-3-4-8-23(20)33-25/h1-2,5-6,9-12,22H,3-4,7-8,13,15H2,(H,28,30) |
InChI Key |
CELBBFHWKMUGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4=CC=CC=C4CN3S(=O)(=O)C5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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